1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that features a unique combination of a methoxyphenyl group and a sulfanylideneimidazolidinone core
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 3-methoxybenzaldehyde with thiourea under acidic conditions to form the intermediate 1-(3-methoxyphenyl)-2-thiourea. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of certain proteases.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one include:
1-(3-Hydroxyphenyl)-2-sulfanylideneimidazolidin-4-one: This compound has a hydroxyl group instead of a methoxy group, which can alter its reactivity and binding properties.
1-(3-Methoxyphenyl)-2-thioxoimidazolidin-4-one: This compound has a thioxo group instead of a sulfanylidene group, which can affect its chemical stability and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-4-2-3-7(5-8)12-6-9(13)11-10(12)15/h2-5H,6H2,1H3,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMVUARJJDRTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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